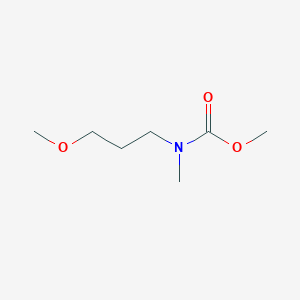
(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the acrylamide family and is known for its unique chemical properties that make it suitable for various research applications.
Applications De Recherche Scientifique
Formation and Toxicity in Food Products
Acrylamide forms in food through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its desirable flavor and color. However, this reaction also produces acrylamide, especially in starchy foods cooked at high temperatures. Studies have demonstrated the neurotoxic, genotoxic, carcinogenic, and reproductive toxic effects of acrylamide in laboratory animals, with neurotoxicity being the only documented effect in human epidemiological studies. The exact mechanism of acrylamide formation and its health impacts necessitate a deeper understanding to develop strategies for reducing its levels in food without compromising quality and consumer acceptance (Friedman, 2003).
Mitigation Strategies in Food Processing
Research has focused on identifying and implementing strategies to reduce acrylamide formation from farm to fork. These include selecting low-asparagine and low-reducing sugar varieties of crops, modifying cooking and processing conditions, using asparaginase to convert asparagine (a precursor to acrylamide) into aspartic acid, and exploring novel food formulations. These approaches aim to minimize acrylamide content while maintaining food safety, nutritional quality, and sensory attributes. Implementing these strategies on an industrial scale presents challenges, requiring a balance between reducing acrylamide levels and meeting consumer expectations for product quality (Pedreschi et al., 2014).
Propriétés
IUPAC Name |
(E)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-21-18(11-14-5-2-3-6-15(14)12-18)13-19-17(20)9-8-16-7-4-10-22-16/h2-10H,11-13H2,1H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEQOXYHNZEMST-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-2-[({[(2,4-dichlorophenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2758798.png)
![N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B2758801.png)






![1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2758811.png)


![methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate](/img/structure/B2758816.png)
